molecular formula C7H8N2O2 B1319222 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid CAS No. 1006959-18-7

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid

Cat. No.: B1319222
CAS No.: 1006959-18-7
M. Wt: 152.15 g/mol
InChI Key: MCCNSGYBRYKKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid is an organic compound with the molecular formula C7H8N2O2 It is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and an acrylic acid moiety at the 3-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting gene expression and metabolic activities within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to certain enzymes, leading to their inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to changes in its biochemical activity and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Such localization can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate acrylic acid derivative. One common method is the condensation reaction between 1-methyl-1H-pyrazole and acrylic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide, and it is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid
  • (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate
  • (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Uniqueness

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an acrylic acid moiety

Properties

CAS No.

1006959-18-7

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-3-4-8-9(6)2/h3-4H,1H2,2H3,(H,10,11)

InChI Key

MCCNSGYBRYKKSB-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C=CC(=O)O

Isomeric SMILES

CN1C(=CC=N1)/C=C/C(=O)O

Canonical SMILES

CN1C(=CC=N1)C(=C)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Reactant of Route 3
Reactant of Route 3
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Reactant of Route 4
Reactant of Route 4
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Reactant of Route 5
Reactant of Route 5
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.